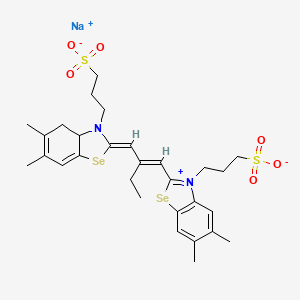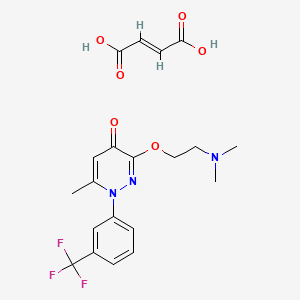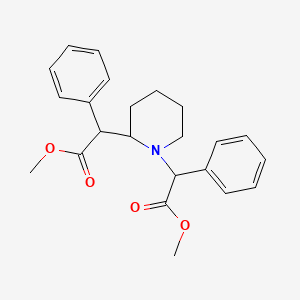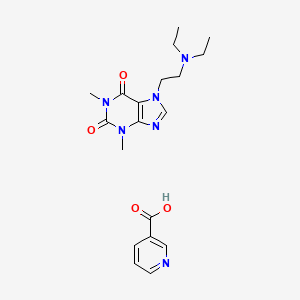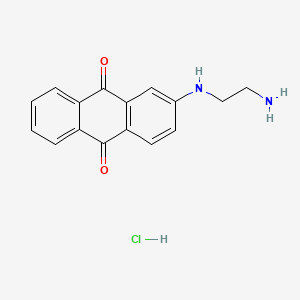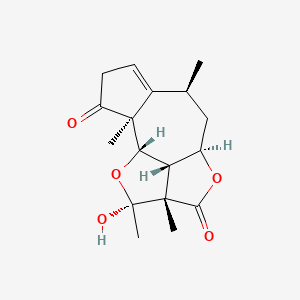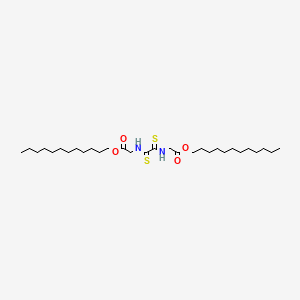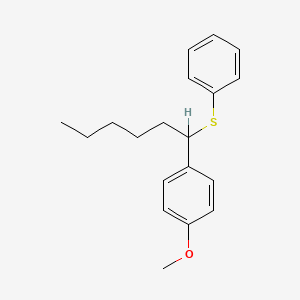
Anisole, p-(1-(phenylthio)hexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisole, p-(1-(phenylthio)hexyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group attached to a benzene ring, with a phenylthiohexyl substituent at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anisole, p-(1-(phenylthio)hexyl)- typically involves the alkylation of anisole with 1-hexene or 1-hexanol in the presence of a catalyst. For example, the alkylation can be carried out over zeolite H-beta, where anisole reacts with 1-hexene to form a mixture of isomeric alkylates . The reaction conditions, such as temperature and catalyst quantity, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of Anisole, p-(1-(phenylthio)hexyl)- may involve similar alkylation processes, scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and solvent extraction are employed to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Anisole, p-(1-(phenylthio)hexyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzene ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylthiohexyl substituent can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the thioether form.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the phenylthiohexyl substituent is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of Anisole, p-(1-(phenylthio)hexyl)- yields nitro derivatives, while oxidation of the phenylthiohexyl group forms sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Anisole, p-(1-(phenylthio)hexyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Anisole, p-(1-(phenylthio)hexyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy group enhances the electron density of the benzene ring, facilitating electrophilic attack at the ortho and para positions.
Oxidation and Reduction: The phenylthiohexyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Nucleophilic Substitution: The presence of electron-donating and electron-withdrawing groups affects the compound’s susceptibility to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole (Methoxybenzene): Anisole itself is a simpler compound with a methoxy group attached to a benzene ring.
Phenylthiohexane: This compound contains a phenylthio group attached to a hexane chain, similar to the substituent in Anisole, p-(1-(phenylthio)hexyl)-.
Methoxyphenylthiohexane: A related compound with both methoxy and phenylthiohexyl groups attached to a benzene ring.
Uniqueness
Anisole, p-(1-(phenylthio)hexyl)- is unique due to the combination of its methoxy and phenylthiohexyl substituents, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
60702-20-7 |
|---|---|
Molekularformel |
C19H24OS |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
1-methoxy-4-(1-phenylsulfanylhexyl)benzene |
InChI |
InChI=1S/C19H24OS/c1-3-4-6-11-19(21-18-9-7-5-8-10-18)16-12-14-17(20-2)15-13-16/h5,7-10,12-15,19H,3-4,6,11H2,1-2H3 |
InChI-Schlüssel |
NYMNGKZIFGYQIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)
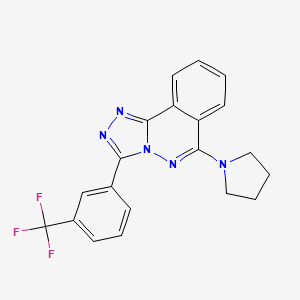
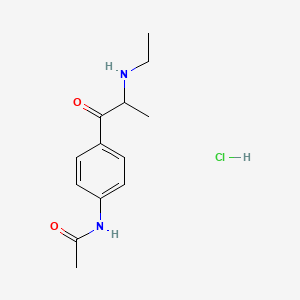
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
